molecular formula C8H18N2O4S B1531082 N-BOC-N'-Mesyl ethylenediamine CAS No. 1190044-23-5

N-BOC-N'-Mesyl ethylenediamine

Cat. No.: B1531082
CAS No.: 1190044-23-5
M. Wt: 238.31 g/mol
InChI Key: HHRDGAKDKNAPGR-UHFFFAOYSA-N
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Description

N-BOC-N'-Mesyl ethylenediamine is a versatile organic compound with the molecular formula C8H18N2O4S. It is known for its applications in organic synthesis, particularly in the preparation of complex molecules. The compound features a Boc-protected amine group and a mesyl group, making it a valuable intermediate in various chemical reactions.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with ethylenediamine as the starting material.

  • Protection of Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected ethylenediamine.

  • Mesylation Reaction: The protected ethylenediamine is then reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine to introduce the mesyl group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to convert the mesyl group to a more reactive species.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the mesyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and aldehydes.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Azides, amides, and other substituted amines.

Scientific Research Applications

N-BOC-N'-Mesyl ethylenediamine is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

  • Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.

  • Medicine: It is employed in the development of drug candidates and as a reagent in medicinal chemistry.

  • Industry: this compound is utilized in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-BOC-N'-Mesyl ethylenediamine exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the mesyl group acts as a good leaving group, facilitating the substitution process. The Boc-protected amine group provides stability and prevents unwanted side reactions.

Molecular Targets and Pathways:

  • Nucleophilic Substitution: The mesyl group is targeted by nucleophiles, leading to the formation of new bonds.

  • Oxidation and Reduction: The amine and mesyl groups are involved in redox reactions, altering the oxidation state of the compound.

Comparison with Similar Compounds

N-BOC-N'-Mesyl ethylenediamine is similar to other protected amines and mesylated compounds, but it stands out due to its dual functionality. Some similar compounds include:

  • N-Boc-ethylenediamine: Lacks the mesyl group.

  • N-Mesyl-ethylenediamine: Lacks the Boc protection.

  • N-Boc-amino acids: Similar Boc protection but different core structure.

These compounds are used in various applications, but this compound's unique combination of protection and reactivity makes it particularly valuable in complex organic synthesis.

Properties

IUPAC Name

tert-butyl N-[2-(methanesulfonamido)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4S/c1-8(2,3)14-7(11)9-5-6-10-15(4,12)13/h10H,5-6H2,1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRDGAKDKNAPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677717
Record name tert-Butyl {2-[(methanesulfonyl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190044-23-5
Record name tert-Butyl {2-[(methanesulfonyl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-(2-Aminoethyl)(tert-butoxy)carboxamide (17.5 mL, 0.11 mol) [Alfa #L19947] was stirred in dichloromethane (320 mL) and triethylamine (33 mL, 0.24 mol) was added. A solution of methanesulfonyl chloride (8.5 mL, 0.11 mol) in dichloromethane (10 mL) was added. The resulting mixture was stirred for 1 hour and water (30 mL) was added. The product was extracted with dichloromethane (3×30 mL), dried over sodium sulfate and concentrated in vacuo to give the desired product (21 g, 81%). LCMS calculated for C3H11N2O2S (M−Boc+H)+: m/z=139.1.
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Yield
81%

Synthesis routes and methods II

Procedure details

In a 1000 ml reaction flask, 36.9 g of tert-butyl 2-aminoethylaminoformate and 200 ml of dichloromethane were added. The mixture was stirred by an electromagnetic stirrer, cooled with ice-bath, added with 96 ml of triethylamine, slowly added dropwise with 35.9 g of methylsulfonyl chloride in 200 ml of dichloromethane. The temperature of the mixture was naturally warmed to room temperature and the mixture was conducted overnight. The mixture was added dropwise with ice-water to quench reaction, the organic layer was separated, and the water layer was extracted with dichloromethane. The organic layers were combined, washed sequentially with 5 mol/L dilute hydrochloric acid, saturated sodium bicarbonate solution and saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtrated, and distilled under a reduced pressure to remove the solvent to obtain 28.6 g of brown yellow solid, yield 52.1%.
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step Two
Quantity
35.9 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
52.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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